molecular formula C21H38N2 B241795 bis(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methane

bis(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methane

Cat. No.: B241795
M. Wt: 318.5 g/mol
InChI Key: ZZXYJYCEOKXSBN-UHFFFAOYSA-N
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Description

bis(1,3,3-trimethyl-6-azabicyclo[321]octan-6-yl)methane is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methane typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Cyclization Reactions: Formation of the bicyclic structure through cyclization reactions.

    Alkylation: Introduction of methyl groups via alkylation reactions.

    Purification: Purification of the final product using techniques such as chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Use of large-scale reactors to handle the synthesis reactions.

    Automated Processes: Implementation of automated processes to ensure consistency and efficiency.

    Quality Control: Rigorous quality control measures to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

bis(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Catalysts: Catalysts like palladium on carbon (Pd/C) are often used in hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or amines.

Scientific Research Applications

bis(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methane has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bis(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methane involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Receptors: Interact with specific receptors on cell surfaces, triggering a cascade of biochemical events.

    Inhibit Enzymes: Inhibit the activity of certain enzymes, affecting metabolic pathways.

    Modulate Signaling Pathways: Influence signaling pathways involved in cellular processes such as growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol: A structurally related compound with different functional groups.

    1,3,3-Trimethylindolino-6’-nitrobenzopyrylospiran: Another bicyclic compound with distinct chemical properties.

Uniqueness

bis(1,3,3-trimethyl-6-azabicyclo[321]octan-6-yl)methane is unique due to its specific bicyclic structure and the presence of multiple methyl groups

Properties

Molecular Formula

C21H38N2

Molecular Weight

318.5 g/mol

IUPAC Name

3,3,5-trimethyl-7-[(3,3,5-trimethyl-7-azabicyclo[3.2.1]octan-7-yl)methyl]-7-azabicyclo[3.2.1]octane

InChI

InChI=1S/C21H38N2/c1-18(2)7-16-9-20(5,11-18)13-22(16)15-23-14-21(6)10-17(23)8-19(3,4)12-21/h16-17H,7-15H2,1-6H3

InChI Key

ZZXYJYCEOKXSBN-UHFFFAOYSA-N

SMILES

CC1(CC2CC(C1)(CN2CN3CC4(CC3CC(C4)(C)C)C)C)C

Canonical SMILES

CC1(CC2CC(C1)(CN2CN3CC4(CC3CC(C4)(C)C)C)C)C

Origin of Product

United States

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